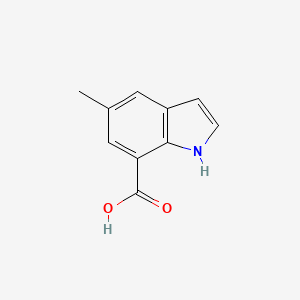

![molecular formula C14H12N2O2 B2896789 3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepine CAS No. 79752-06-0](/img/structure/B2896789.png)

3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepine” is a derivative of “10,11-dihydro-5H-dibenzo[B,F]azepine”, which is also known as iminostilbene . It is a tricyclic amine with a seven-membered ring . It is commonly used as an intermediate or a starting material in the synthesis of many anticonvulsant drugs .

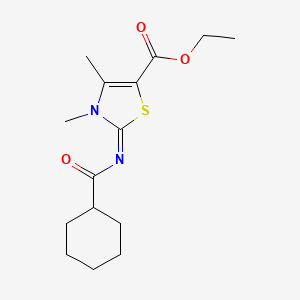

Molecular Structure Analysis

The molecular formula of “10,11-dihydro-5H-dibenzo[B,F]azepine” is C14H13N . Its molecular weight is 195.2597 . The structure is available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis

The parent compound, “10,11-dihydro-5H-dibenzo[B,F]azepine”, is a solid at 20°C . Its melting point ranges from 106 to 110°C .Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of 10,11-Dihydro-5H-dibenzo[b,f]azepine and its derivatives is a fundamental area of research. These compounds are synthesized through various methods, including the use of starting materials like o-nitrotoluene, which undergo processes like condensation, hydrogenation reduction, and ring closure reactions to produce dihydro 5H dibenzo[b,f]azepine with considerable yields (W. Ji, 2002). Furthermore, substituted 10,11-dihydro-5H-dibenz[b,f]azepines are synthesized as key synthons for pharmaceutically active compounds, utilizing commercially available 2-bromotoluenes or 2-nitrotoluenes. This synthesis includes steps such as α-bromination, reaction with triethylphosphite, and hydrogenation to produce the amino derivatives, which are then transformed into formamides before the final ring-closing step (T. K. Jørgensen et al., 1999).

Advanced Applications and Derivatives

Research into diastereoisomeric forms of derivatives such as 11-ethyl-6,11-dihydro-5H-dibenzo[b,e]azepine-6-carboxamide has been conducted to explore their potential in synthesizing analogues of anti-allergenic, antidepressant, and antihistaminic drugs. This work includes the synthesis of diastereoisomers through acid-catalyzed intramolecular Friedel-Crafts cyclization, demonstrating the compounds' relevance in medicinal chemistry (Lina M Acosta Quintero et al., 2016).

Additionally, the metabolism of carbamazepine, a compound closely related to 3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepine, has been studied to understand the steric course of enzymatic hydrolysis of its 10,11-epoxide. This research is crucial for comprehending the metabolic pathways and potential therapeutic applications of carbamazepine and its analogues (G. Bellucci et al., 1987).

Orientations Futures

Mécanisme D'action

Target of Action

It is structurally similar to dibenz[b,f]azepine derivatives , which are known to interact with various receptors in the nervous system.

Mode of Action

Based on its structural similarity to other dibenz[b,f]azepine derivatives , it may interact with its targets by binding to the active sites of the receptors, thereby modulating their activity.

Biochemical Pathways

Dibenz[b,f]azepine derivatives are known to affect various neurotransmitter systems , which could lead to downstream effects on neuronal signaling and synaptic transmission.

Pharmacokinetics

The molecular weight of the compound is 19526 , which could influence its bioavailability and distribution in the body.

Result of Action

Based on its structural similarity to other dibenz[b,f]azepine derivatives , it may modulate neuronal activity and synaptic transmission, potentially leading to changes in behavior or cognition.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepine. For instance, the compound has a melting point of 105-108 °C , which could affect its stability under different environmental conditions.

Analyse Biochimique

Biochemical Properties

It is known that the compound interacts with certain enzymes and proteins, but the nature of these interactions and their implications for biochemical reactions are unclear .

Cellular Effects

It is possible that the compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

It is possible that the compound exhibits threshold effects and may have toxic or adverse effects at high doses .

Metabolic Pathways

The compound likely interacts with certain enzymes or cofactors and may influence metabolic flux or metabolite levels .

Transport and Distribution

The compound likely interacts with certain transporters or binding proteins and may influence its localization or accumulation .

Subcellular Localization

The compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

2-nitro-6,11-dihydro-5H-benzo[b][1]benzazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c17-16(18)12-8-7-11-6-5-10-3-1-2-4-13(10)15-14(11)9-12/h1-4,7-9,15H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVVQQSEAQRXHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC3=C1C=CC(=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Azetidin-3-yl)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride](/img/structure/B2896706.png)

![2-((1,3-Dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoic acid](/img/structure/B2896708.png)

![4-methoxy-3-methyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2896710.png)

![N-(3-fluorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide 2,2-dioxide](/img/structure/B2896721.png)

![6-Fluoro-4-hydroxy-N-[(4-methoxyphenyl)methyl]quinoline-3-carboxamide](/img/structure/B2896722.png)

![2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2896725.png)

![5-bromo-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-2-sulfonamide](/img/structure/B2896728.png)

![1-[(5-Bromo-2-ethoxyphenyl)methyl]piperazine;dihydrochloride](/img/structure/B2896729.png)